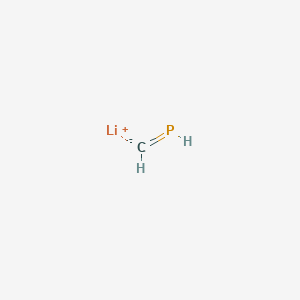silane CAS No. 90298-12-7](/img/structure/B14364102.png)
[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organic compound that belongs to the class of organosilicon compounds It features a thiophene ring substituted with two 4-methoxyphenyl groups and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene precursor.
Substitution with 4-Methoxyphenyl Groups: The thiophene ring is then substituted with 4-methoxyphenyl groups using a Friedel-Crafts alkylation reaction.
Introduction of the Triethylsilyl Group:
Industrial Production Methods
Industrial production methods for 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can participate in signal transduction pathways by regulating the intracellular concentration of cyclic nucleotides . This regulation can affect various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a similar thiophene ring structure but with different substituents.
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another related compound with a different heterocyclic core.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where organosilicon compounds are desired for their stability and reactivity.
Properties
CAS No. |
90298-12-7 |
|---|---|
Molecular Formula |
C24H30O2SSi |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-triethylsilane |
InChI |
InChI=1S/C24H30O2SSi/c1-6-28(7-2,8-3)23-17-22(18-9-13-20(25-4)14-10-18)24(27-23)19-11-15-21(26-5)16-12-19/h9-17H,6-8H2,1-5H3 |
InChI Key |
PDMZGIZCJTUROM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14364020.png)

![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)



![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)


![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)

![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
